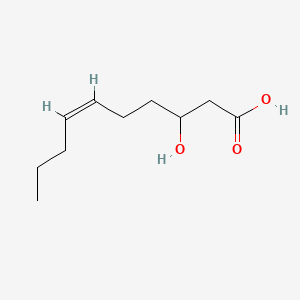
(Z)-3-hydroxydec-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-hydroxydec-6-enoic acid is an organic compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group (-OH) and a double bond in the cis configuration (Z) at the sixth carbon atom of the decanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxydec-6-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or the reduction of keto acids. The reaction conditions typically include the use of catalysts, specific temperatures, and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-hydroxydec-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The double bond can be reduced to form a saturated hydroxy acid.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ketodec-6-enoic acid.
Reduction: Formation of 3-hydroxydecanoic acid.
Substitution: Formation of various substituted decenoic acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(Z)-3-hydroxydec-6-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of (Z)-3-hydroxydec-6-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a signaling molecule or a precursor for the synthesis of other bioactive compounds. The hydroxyl group and the double bond play crucial roles in its reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxydecanoic acid: Lacks the double bond present in (Z)-3-hydroxydec-6-enoic acid.
6-hydroxydec-3-enoic acid: Has the hydroxyl group and double bond at different positions.
3-ketodec-6-enoic acid: Contains a keto group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(Z)-3-hydroxydec-6-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h4-5,9,11H,2-3,6-8H2,1H3,(H,12,13)/b5-4- |
InChI-Schlüssel |
GXXUNSYEVIYFOY-PLNGDYQASA-N |
Isomerische SMILES |
CCC/C=C\CCC(CC(=O)O)O |
Kanonische SMILES |
CCCC=CCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
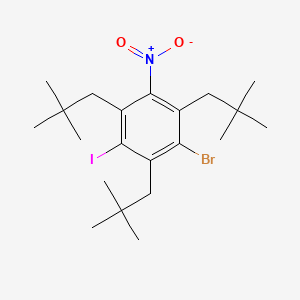
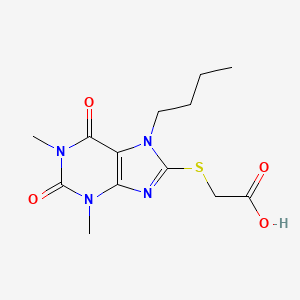
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
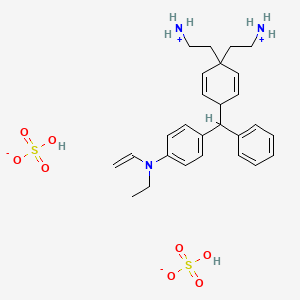

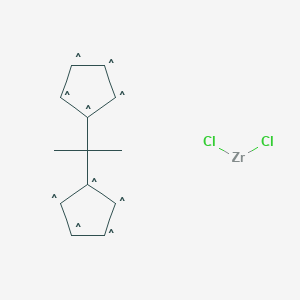
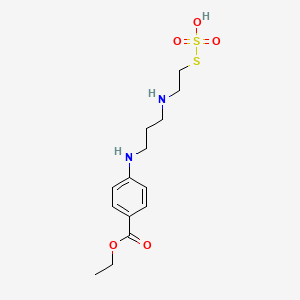
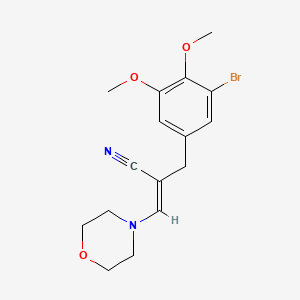
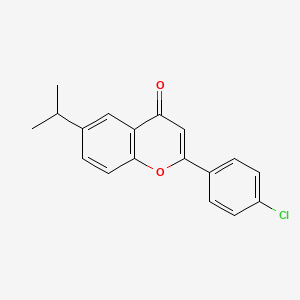
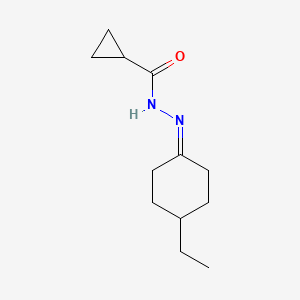
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
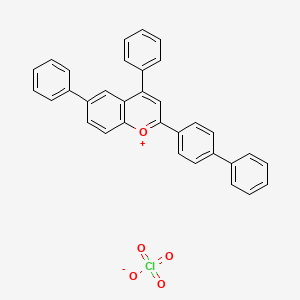
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
